N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamide
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Overview
Description
. This compound is known for its unique structure, which combines a naphthalene moiety with a benzamide group, making it a subject of interest for researchers.
Scientific Research Applications
N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and chemical resistance.
Future Directions
The future directions for this compound could involve further exploration of its potential applications in various fields such as aerospace, military equipment, automotive industry, separation membranes, engineering plastics, and electronic instruments . There is also a need to increase their solubility to enhance their solution processability and expand their potential applications .
Preparation Methods
The synthesis of N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamide involves several steps. One common method includes the reaction of 1-naphthol with 4-fluoro benzonitrile to form an intermediate, which is then further reacted with N,N-dimethylamine to yield the final product . The reaction conditions typically involve the use of solvents such as pyridine and condensing agents like triphenyl phosphite (TPP) in a solvent system of pyridine (Py)/LiCl/1-methyl-2-pyrrolidone (NMP) .
Chemical Reactions Analysis
N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamide can be compared with other similar compounds, such as:
N-(3,5-diaminophenyl)-4-(naphthalen-8-yloxy)benzamide: This compound has a similar structure but contains an additional amine group, which can affect its reactivity and applications.
Naphthalene-8-oxybenzamide derivatives: These compounds share the naphthalene moiety and benzamide group but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-23(2)21(25)16-7-10-18(11-8-16)22-20(24)14-26-19-12-9-15-5-3-4-6-17(15)13-19/h3-13H,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXUAALRAITDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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